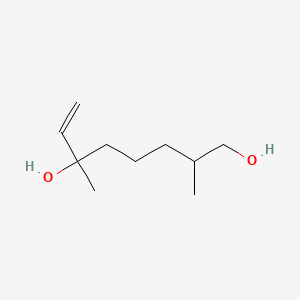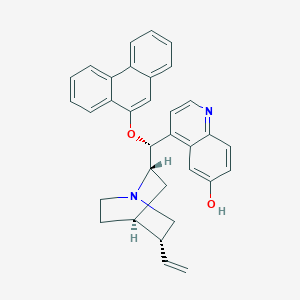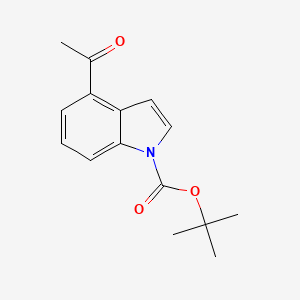
2,6-Dimethyloct-7-ene-1,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyloct-7-ene-1,6-diol is an organic compound with the molecular formula C10H20O2 and a molecular weight of 172.2646 g/mol . It is also known by other names such as 6,7-Dihydro-7-hydroxylinalool and 3,7-Dimethyloct-1-ene-3,7-diol . This compound is a tertiary alcohol and is characterized by the presence of two hydroxyl groups and a double bond in its structure .
Preparation Methods
2,6-Dimethyloct-7-ene-1,6-diol can be synthesized through various chemical routes. One common method involves the catalytic reaction of appropriate alcohols and alkenes . For instance, the compound can be prepared by the stereospecific cyclization of linalool derivatives using catalysts such as (+)-10-camphorsulfonic acid (CSA) . Another approach involves the lipase-mediated resolution of racemic mixtures of the compound . Industrial production methods typically involve large-scale chemical synthesis using similar catalytic processes .
Chemical Reactions Analysis
2,6-Dimethyloct-7-ene-1,6-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Major products formed from these reactions include oxidized derivatives and reduced alcohols . The compound’s double bond and hydroxyl groups make it reactive in these processes .
Scientific Research Applications
2,6-Dimethyloct-7-ene-1,6-diol has several scientific research applications. In chemistry, it is used as a chiral building block for the synthesis of natural terpenes and flavors . In biology and medicine, it serves as an intermediate in the synthesis of bioactive compounds . The compound is also utilized in the fragrance industry for the production of linalool derivatives . Its versatility makes it valuable in various fields of research .
Mechanism of Action
The mechanism of action of 2,6-Dimethyloct-7-ene-1,6-diol involves its interaction with molecular targets such as enzymes and receptors . The compound’s hydroxyl groups allow it to form hydrogen bonds with active sites of enzymes, influencing their activity . Additionally, its double bond can participate in electrophilic addition reactions, further modulating its biological effects . These interactions contribute to its diverse range of applications .
Comparison with Similar Compounds
2,6-Dimethyloct-7-ene-1,6-diol can be compared with similar compounds such as linalool and its derivatives . While linalool is a monoterpene alcohol with a single hydroxyl group, this compound has two hydroxyl groups and a double bond, making it more reactive . Other similar compounds include 3,7-Dimethyl-1-octene-3,7-diol and 2,6-Dimethyl-7-octene-2,6-diol . The unique structure of this compound imparts distinct chemical and biological properties .
Properties
CAS No. |
10207-75-7 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
2,6-dimethyloct-7-ene-1,6-diol |
InChI |
InChI=1S/C10H20O2/c1-4-10(3,12)7-5-6-9(2)8-11/h4,9,11-12H,1,5-8H2,2-3H3 |
InChI Key |
GFOMTORUAWAGGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(C)(C=C)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![1-Phenyl-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079228.png)


